3-(2-Chlorophenyl)propan-1-ol
Overview
Description
3-(2-Chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of phenylpropanol and is characterized by the presence of a chlorine atom on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Chlorophenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(2-chlorophenyl)propanoic acid using lithium aluminium hydride in tetrahydrofuran under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C. Another method involves the reaction of 2-chlorobenzyl chloride with magnesium flakes in the presence of toluene and tetrahydrofuran to form a Grignard reagent, which is then reacted with 1-chloro-1-chloroacetylcyclopropane .
Industrial Production Methods
Industrial production of this compound often involves the use of safer and more scalable solvents compared to laboratory methods. For example, the use of toluene and tetrahydrofuran instead of diethyl ether reduces flammability hazards and processing difficulties .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(2-chlorophenyl)propanoic acid.
Reduction: It can be reduced to form 3-(2-chlorophenyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions include 3-(2-chlorophenyl)propanoic acid, 3-(2-chlorophenyl)propan-1-amine, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3-(2-Chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. It can act as a precursor to other bioactive compounds, influencing biological processes through its metabolites. The exact molecular targets and pathways depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.
3-(2-Bromophenyl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-Phenylpropan-1-ol: Lacks the halogen substitution on the phenyl ring.
Uniqueness
3-(2-Chlorophenyl)propan-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different biological activities and industrial applications compared to its analogs .
Properties
IUPAC Name |
3-(2-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVHEOLZYPASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278381 | |
Record name | 3-(2-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-87-7 | |
Record name | 6282-87-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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